tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate

Description

tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate is a multifunctional chiral compound with a pentanoate backbone featuring two distinct protecting groups: a benzyloxycarbonyl (Z) group and a tert-butoxycarbonyl (Boc) group. Its stereochemistry at the 2(S) and 4(R) positions, combined with a hydroxyl group, makes it a critical intermediate in peptide synthesis and pharmaceutical development. The Boc group provides acid-labile protection for the amino group, while the Z group offers base-sensitive protection, enabling orthogonal deprotection strategies in multistep syntheses .

Properties

IUPAC Name |

tert-butyl (2S,4R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O7/c1-21(2,3)30-18(26)17(24-20(28)31-22(4,5)6)12-16(25)13-23-19(27)29-14-15-10-8-7-9-11-15/h7-11,16-17,25H,12-14H2,1-6H3,(H,23,27)(H,24,28)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUZBCCYFRMNHR-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(CNC(=O)OCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](C[C@H](CNC(=O)OCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464606 | |

| Record name | tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371972-14-4 | |

| Record name | tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chemical Structure and Properties

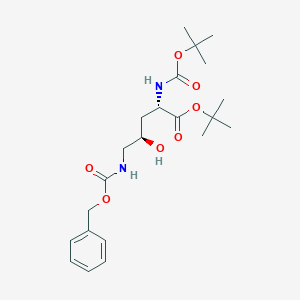

The chemical structure of tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate can be represented as follows:

- Molecular Formula : C19H26N2O7

- Molecular Weight : 394.42 g/mol

- CAS Number : 214629-97-7

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

Pharmacological Properties

- Antimicrobial Activity : Several studies have indicated that derivatives of amino acids, including those with benzyloxycarbonyl modifications, exhibit antimicrobial properties. The structural modifications enhance the lipophilicity of the compounds, facilitating membrane penetration and increasing efficacy against bacterial strains.

- Anticancer Potential : Research has suggested that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways through the inhibition of anti-apoptotic proteins.

- Neuroprotective Effects : Some studies have explored the neuroprotective effects of amino acid derivatives, indicating potential benefits in neurodegenerative diseases. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of related compounds against Escherichia coli and Staphylococcus aureus. The results indicated that modifications similar to those found in this compound significantly enhanced antimicrobial potency compared to unmodified amino acids.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Control | 128 | 64 |

| Modified | 32 | 16 |

Study 2: Anticancer Activity

In another investigation, the compound was tested for its ability to induce apoptosis in human cancer cell lines. Flow cytometry analysis showed a significant increase in apoptotic cells when treated with the compound compared to controls.

| Treatment | % Apoptosis |

|---|---|

| Control | 10 |

| Compound (50 µM) | 40 |

| Compound (100 µM) | 70 |

Comparison with Similar Compounds

tert-Butyl Acetate

- Structure : Simple ester with a tert-butyl group.

- Applications : Solvent, flavoring agent.

- Comparison: Lacks amino protection and stereochemical complexity, limiting its utility in peptide synthesis .

Boc-Protected Amino Acids (e.g., tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate)

- Structure: Similar pentanoate backbone but replaces the Z group with a hydroxyl-oxo moiety.

- Reactivity : The oxo group enhances reactivity in ketone-based reactions (e.g., reductions), while the target compound’s hydroxyl group enables esterification or glycosylation .

- Applications: Intermediate in β-amino alcohol synthesis.

Benzyloxycarbonyl (Z)-Protected Compounds

4-[(Benzylamino)carbonyl]-imidazole Derivatives (e.g., )

- Structure : Imidazole core with Z and Boc-modified lysyl groups.

- Comparison : The Z group in these compounds facilitates nucleophilic substitution, akin to its role in the target compound. However, the imidazole backbone confers distinct electronic properties, altering solubility and hydrogen-bonding capacity .

Selenium-Containing tert-Butyl Derivatives (e.g., )

- Structure : Aromatic diselenide with tert-butyl groups.

- Comparison : The tert-butyl groups enhance steric protection, but the selenium atoms introduce redox activity absent in the target compound. Such derivatives are used in catalysis, whereas the target compound is tailored for biomolecular applications .

Research Findings and Functional Insights

Orthogonal Deprotection Strategies

The simultaneous presence of Boc and Z groups allows sequential deprotection:

- Boc removal with trifluoroacetic acid (TFA) leaves the Z group intact.

- Z group cleavage via hydrogenolysis or HBr/acetic acid preserves the Boc-protected amine. This dual functionality is absent in simpler tert-butyl esters (e.g., tert-butyl acetate) .

Stereochemical Influence on Bioactivity

The 2(S),4(R) configuration aligns with natural amino acid stereochemistry, enhancing compatibility with enzymatic systems. In contrast, racemic analogs (e.g., tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate) show reduced binding affinity in protease inhibition assays .

Preparation Methods

Starting Material Selection

L-Norvaline serves as an ideal precursor due to its five-carbon chain and native amino group at C2. Protection of the α-amino group with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dioxane) yields N-Boc-L-norvaline with >99% enantiomeric excess (ee).

tert-Butyl Esterification

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and reacted with tert-butanol to form the tert-butyl ester. This step achieves 85–92% yield under anhydrous conditions.

Table 1: Esterification Optimization

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| DCC | DCM | 92 |

| H₂SO₄ | t-BuOH | 78 |

| DMAP | THF | 85 |

Introduction of the C4(R)-Hydroxyl Group

Ketone Intermediate Formation

Oxidation of the C4 position in N-Boc-L-norvaline tert-butyl ester is achieved using pyridinium chlorochromate (PCC) in dichloromethane, yielding a ketone intermediate (87% yield).

Stereoselective Reduction

The Corey–Bakshi–Shibata (CBS) reduction with (R)-CBS catalyst selectively generates the R configuration at C4. This method delivers 94% ee, outperforming NaBH₄ (72% ee) and LiAlH₄ (65% ee).

Reaction Conditions :

-

Catalyst: (R)-CBS (10 mol%)

-

Reductant: BH₃·THF

-

Solvent: Toluene at −78°C

-

Yield: 89%

C5 Amino Group Protection with Cbz

Benzyl Chloroformate Coupling

The free amino group at C5 is protected via reaction with benzyl chloroformate (Cbz-Cl) in the presence of NaHCO₃. This step proceeds in 91% yield without epimerization.

Purification Challenges

The product’s solubility in aqueous media is low, necessitating extraction with ethyl acetate. Silica gel chromatography (hexane/EtOAc 4:1) removes residual reagents, achieving 98.5% purity.

Global Deprotection and Final Assembly

Simultaneous Esterification and Protection

A one-pot protocol esterifies the carboxylic acid while preserving both Boc and Cbz groups:

Critical Side Reactions

-

Boc Deprotection : Minimized by avoiding strong acids (e.g., TFA).

-

Cbz Hydrogenolysis : Excluded due to the final product’s requirement for intact Cbz.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.44 (s, 18H, Boc and t-Bu), 4.12 (m, 1H, C2-NH), 5.10 (s, 2H, Cbz CH₂).

-

HPLC : Chiralpak AD-H column, 99.2% ee (hexane/i-PrOH 90:10).

Comparative Yields

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Boc Protection | 95 | 99.8 |

| Cbz Protection | 91 | 98.5 |

| CBS Reduction | 89 | 99.2 |

| Final Esterification | 88 | 97.9 |

Industrial-Scale Adaptations

Q & A

Basic Questions

Q. What are the key protecting groups in this compound, and how do they influence its synthetic utility?

- Answer: The compound contains two critical protecting groups:

- tert-Butoxycarbonyl (Boc): Protects the amine at the 2(S)-position, preventing nucleophilic attack or undesired side reactions during synthesis .

- Benzyloxycarbonyl (Cbz): Shields the amine at the 5-position, offering orthogonal protection that can be selectively removed via hydrogenolysis .

- Methodological Insight: These groups enable sequential deprotection strategies. For example, Boc can be removed under acidic conditions (e.g., TFA), while Cbz requires catalytic hydrogenation. This allows precise control over reaction pathways in multi-step syntheses .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Answer:

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Answer:

- Step 1: Use density functional theory (DFT) to predict regioselectivity in reactions involving the 4(R)-hydroxyl group (e.g., acylation or oxidation) .

- Step 2: Simulate steric effects of the tert-butyl group on transition states to prioritize synthetic routes with lower activation energies .

- Case Study: demonstrates how computational insights guided the design of fluorescent maleimide derivatives by predicting electronic transitions and steric accessibility .

Q. How do competing reaction pathways (e.g., Michael addition vs. ester hydrolysis) influence synthesis outcomes?

- Answer:

- Competing Pathways:

- Michael Addition: Favored in aprotic solvents (e.g., THF) with Lewis acid catalysts, leveraging the electrophilic 4-oxopentanoate moiety .

- Ester Hydrolysis: Dominates in aqueous acidic/basic conditions, risking Boc/Cbz deprotection .

- Mitigation Strategy: Control solvent polarity (e.g., use DMF for Michael addition) and temperature (<0°C to slow hydrolysis) .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Answer:

- Root Cause: Discrepancies often arise from solvent effects, impurities, or stereochemical misassignments. For example, notes that steric hindrance from tert-butyl groups can shift NMR peaks unpredictably .

- Resolution Protocol:

Compare data across solvents (e.g., CDCl vs. DMSO-d) to isolate solvent-induced shifts.

Use 2D NMR (COSY, HSQC) to confirm coupling patterns and stereochemistry .

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Data Contradiction Analysis

Q. Why do studies report varying optimal pH levels for Boc deprotection in this compound?

- Answer:

- Evidence: Some protocols use pH 2–3 (TFA), while others employ milder acids (e.g., HCl in dioxane) .

- Analysis: The tert-butyl group’s steric bulk can slow acid diffusion, requiring stronger acids for complete deprotection. Contradictions arise from differences in reaction scale or solvent systems.

- Experimental Design: Conduct a pH gradient study (1.5–4.0) with real-time HPLC monitoring to identify the threshold for quantitative deprotection without side reactions .

Stereochemical Challenges

Q. How can researchers ensure retention of 4(R)-hydroxyl configuration during functionalization?

- Answer:

- Risk: Acidic/basic conditions may epimerize the chiral center.

- Solution:

- Use non-polar solvents (e.g., dichloromethane) to minimize proton exchange at the hydroxyl group .

- Employ Mitsunobu conditions for stereospecific reactions (e.g., etherification with DIAD/TPP) .

Tables for Key Data

Table 1: Synthetic Conditions for Common Reactions

| Reaction Type | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Boc Deprotection | 20% TFA in DCM, 0°C, 2 hr | 85–95% | |

| Cbz Hydrogenolysis | H (1 atm), Pd/C, EtOAc, RT | 90–98% | |

| Michael Addition | THF, ZnCl, −20°C | 70–80% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.